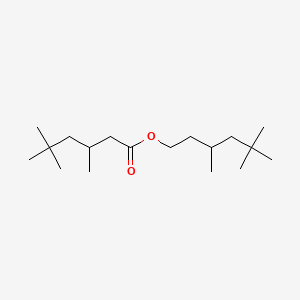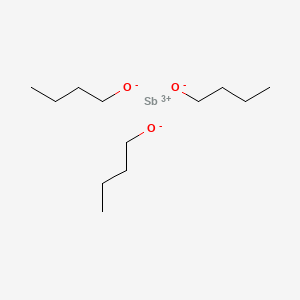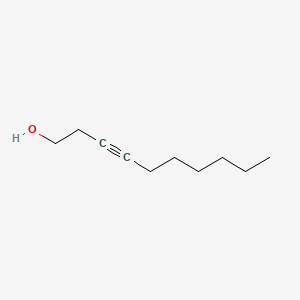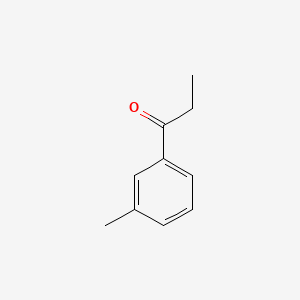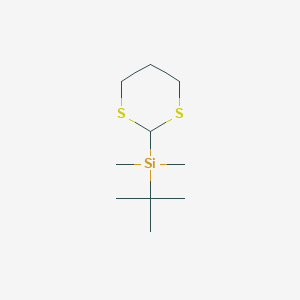
2-(叔丁基二甲基硅烷基)-1,3-二噻烷
描述
2-(tert-Butyldimethylsilyl)-1,3-dithiane is a chemical compound that belongs to the class of organosilicon compounds. It features a dithiane ring, which is a sulfur-containing heterocycle, and a tert-butyldimethylsilyl (TBDMS) group attached to the first carbon atom of the dithiane ring. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Synthetic Routes and Reaction Conditions:
From 1,3-dithiane: The compound can be synthesized by reacting 1,3-dithiane with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
From 1,3-propanedithiol: Another method involves the reaction of 1,3-propanedithiol with tert-butyldimethylsilyl chloride under similar conditions.
Industrial Production Methods: The industrial production of 2-(tert-Butyldimethylsilyl)-1,3-dithiane involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The dithiane ring can be oxidized to form the corresponding diketone.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The TBDMS group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as lithium alkyls (RLi) and Grignard reagents (RMgX) are commonly used.
Major Products Formed:
Oxidation: The major product is the corresponding diketone.
Reduction: The major product is the corresponding dithiol.
Substitution: The major products depend on the nucleophile used, but common products include alkylated dithianes.
科学研究应用
2-(tert-Butyldimethylsilyl)-1,3-dithiane is widely used in scientific research due to its stability and versatility. It is employed in organic synthesis as a protecting group for carbonyl compounds, as well as in the synthesis of various sulfur-containing compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: It is used as a protecting group for carbonyl compounds, preventing unwanted reactions during complex syntheses. Biology: The compound is utilized in the study of sulfur-containing biomolecules and their interactions. Medicine: It serves as a precursor in the synthesis of pharmaceuticals that contain sulfur atoms. Industry: It is used in the production of materials and chemicals that require sulfur functionalities.
作用机制
Target of Action
2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily used in the field of synthetic chemistry as a protective group for alcohols . The compound’s primary targets are the hydroxyl groups present in various organic compounds, particularly alcohols .
Mode of Action
The mode of action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane involves the formation of silyl ethers when it reacts with alcohols . This reaction is facilitated by the presence of a suitable base and results in the protection of the alcohol’s hydroxyl group . The protected alcohol can then undergo various chemical reactions without the hydroxyl group being affected .
Biochemical Pathways
In the context of biochemical pathways, 2-(tert-Butyldimethylsilyl)-1,3-dithiane plays a crucial role in the synthesis of complex organic molecules. It enables the selective reaction of certain functional groups while leaving others unaffected . This is particularly important in multi-step synthesis processes where the protection and deprotection of functional groups are often necessary .
Pharmacokinetics
Its properties as a silylating agent, including its reactivity and stability, are crucial for its effectiveness in synthetic applications .
Result of Action
The result of the action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane is the protection of the hydroxyl group in alcohols, allowing for selective reactivity in synthetic processes . After the desired reactions are completed, the protective group can be removed to restore the original alcohol .
Action Environment
The action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane is influenced by various environmental factors. For instance, the presence of a suitable base is necessary for the silylation reaction to occur . Additionally, the reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions .
相似化合物的比较
tert-Butyldimethylsilyl ethers: These compounds are similar in structure but lack the dithiane ring.
Trimethylsilyl ethers: These are less stable compared to TBDMS ethers and are more susceptible to hydrolysis.
Uniqueness: 2-(tert-Butyldimethylsilyl)-1,3-dithiane is unique due to its combination of the dithiane ring and the TBDMS group, providing both stability and reactivity. This combination makes it particularly useful in organic synthesis and other applications where protection and stability are crucial.
属性
IUPAC Name |
tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLIURJHXAPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339004 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95452-06-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?
A1: 2-(tert-Butyldimethylsilyl)-1,3-dithiane serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []
Q2: Can you provide an example of a specific reaction involving 2-(tert-Butyldimethylsilyl)-1,3-dithiane?
A2: Yes, research highlights a one-flask bisalkylation reaction involving 2-(tert-Butyldimethylsilyl)-1,3-dithiane. [] The reaction sequence begins with the anion of 2-(tert-Butyldimethylsilyl)-1,3-dithiane reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of 2-(tert-Butyldimethylsilyl)-1,3-dithiane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


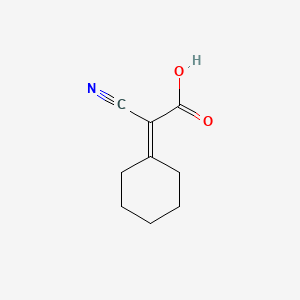
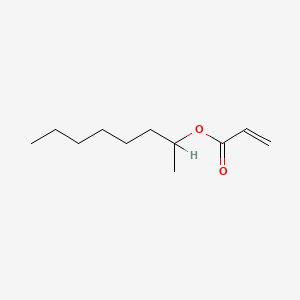

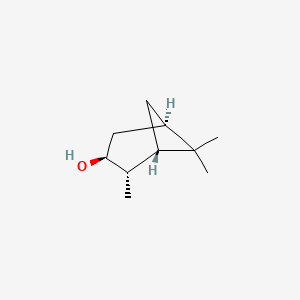
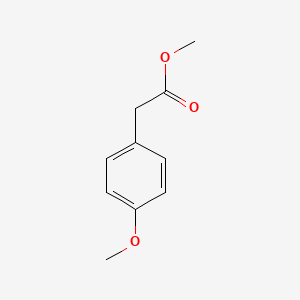
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/new.no-structure.jpg)
